molecular formula C11H13N5 B11782088 2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine

2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine

Katalognummer: B11782088
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: GARHAOKQBBJAGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyrrolidine ring, a triazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine and pyridine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable nitrile in the presence of a base can yield the desired triazole intermediate, which can then be further functionalized to introduce the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .

Wirkmechanismus

The mechanism of action of 2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine is unique due to its combination of the pyrrolidine, triazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and drug development .

Eigenschaften

Molekularformel

C11H13N5

Molekulargewicht

215.25 g/mol

IUPAC-Name

2-(5-pyrrolidin-2-yl-1,2,4-triazol-1-yl)pyridine

InChI

InChI=1S/C11H13N5/c1-2-6-13-10(5-1)16-11(14-8-15-16)9-4-3-7-12-9/h1-2,5-6,8-9,12H,3-4,7H2

InChI-Schlüssel

GARHAOKQBBJAGY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)C2=NC=NN2C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.